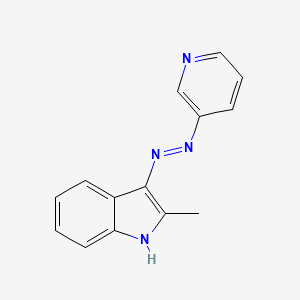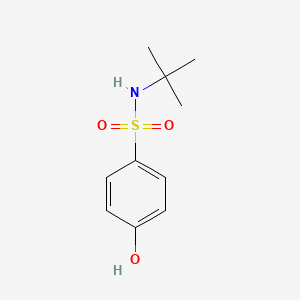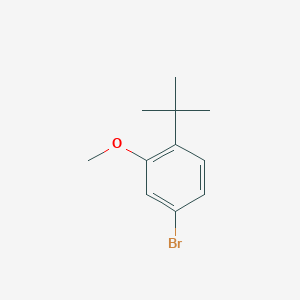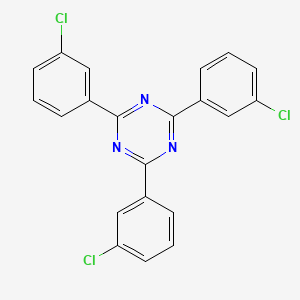
AC-Ala-ala-ome
Descripción general
Descripción
AC-Ala-ala-ome is a compound with the molecular formula C9H16N2O4 . Its IUPAC name is methyl 2-(2-acetamidopropanoylamino)propanoate . It is also known by other synonyms such as this compound, 30802-26-7, SCHEMBL13645819, and AKOS008934674 .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Acetylaminopropionic acid and L-Alanine methyl ester hydrochloride . More detailed synthetic routes and procedures can be found in the literature .Molecular Structure Analysis
The molecular weight of this compound is 216.23 g/mol . It has a complex structure with 15 heavy atoms . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 84.5 Ų . The compound’s complexity, as computed by Cactvs, is 265 .Aplicaciones Científicas De Investigación
Structural Studies and Conformational Analysis
- Matrix-Isolation Vibrational Circular Dichroism Spectroscopy : Ac-Ala-ala-ome, as part of the Ac(-Ala)1-4-OMe depsipeptide series, has been studied using matrix-isolation infrared and vibrational circular dichroism (VCD) spectroscopy. This research contributes to understanding the conformational landscape of these peptides, which is crucial for drug development due to their enzyme inhibitor properties and activity against tumor cell lines (Légrády, Vass, & Tarczay, 2018).
Circular Dichroism and Temperature Effects
- Circular Dichroism in Aqueous Solution : The circular dichroism of this compound and related peptides has been measured in water and aqueous salt solutions, revealing insights into how temperature and salt concentration influence their properties. This information is valuable for understanding the behavior of these peptides under different environmental conditions (Mattice, 1974).
Peptide Synthesis and Modification
- Synthesis of Chiral Oligopeptides : Research on the asymmetric hydrogenation of various peptides, including this compound, has contributed to the synthesis of chiral oligopeptides. This process is significant for the production of specific peptide configurations used in pharmaceutical applications (Ojima, Yoda, Yatabe, Tanaka, & Kogure, 1984).
Direcciones Futuras
Mecanismo De Acción
Target of Action
AC-Ala-ala-ome, also known as N-Acetyl-alanine-alanine methyl ester, is a synthetic peptide that primarily targets protease enzymes . Proteases are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds, playing a crucial role in numerous biological processes.
Mode of Action
This compound interacts with its target proteases by acting as a substrate for their esterolytic activity . The protease enzyme cleaves the methyl ester of this compound more rapidly than an amide bond . This interaction results in the breakdown of the this compound molecule, which can then be further metabolized or excreted.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and interaction with protease enzymes . Additionally, factors such as temperature and the presence of other molecules can also influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
AC-Ala-ala-ome is a substrate for the esterolytic activity of elastase . The enzyme cleaves the methyl ester of this compound much more rapidly than an amide bond . This indicates that this compound interacts with elastase, and the nature of this interaction involves the hydrolysis of ester bonds .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with elastase. Elastase cleaves the methyl ester of this compound, leading to the release of amino acids . This process involves binding interactions with the enzyme elastase and the activation of this enzyme .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the hydrolysis of ester bonds of hydrophobic amino acids . This process is catalyzed by the enzyme elastase .
Propiedades
IUPAC Name |
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5(10-7(3)12)8(13)11-6(2)9(14)15-4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWPLQYKHLCSPO-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Nitro-[1,1'-biphenyl]-4-yl)isoindoline-1,3-dione](/img/structure/B3258629.png)



![4-piperidin-1-ylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3258647.png)
![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B3258654.png)
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B3258660.png)






